2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a furan ring, a chromene ring, and a bromophenoxy group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-bromophenol with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-[(3-bromophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with 2-amino-4H-chromene-3-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the bromophenoxy and furan groups, making it less complex.
5-[(3-bromophenoxy)methyl]furan-2-carbaldehyde: An intermediate in the synthesis of the target compound.
3-bromophenol: A simpler compound with only the bromophenoxy group.
Uniqueness
The uniqueness of 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H17BrN2O4 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C21H17BrN2O4/c22-12-3-1-4-13(9-12)26-11-14-7-8-18(27-14)19-15(10-23)21(24)28-17-6-2-5-16(25)20(17)19/h1,3-4,7-9,19H,2,5-6,11,24H2 |
InChI Key |
PKQBJOHCCVAJFA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)C1 |
Origin of Product |
United States |
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